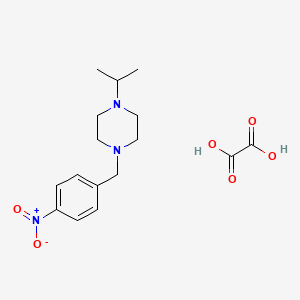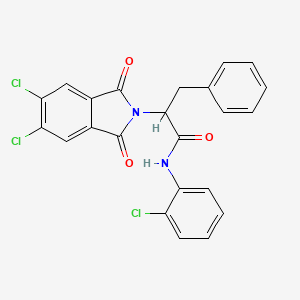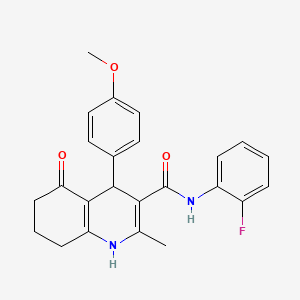
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide
説明
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN is a small molecule that belongs to the class of acrylamide derivatives and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate gene expression. This compound has also been found to exhibit antifungal activity against several fungal strains. Moreover, this compound has been shown to induce the expression of several tumor suppressor genes and inhibit the expression of oncogenes.
実験室実験の利点と制限
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. Moreover, this compound has been found to exhibit potent anticancer and anti-inflammatory activities at low concentrations. However, this compound has some limitations for lab experiments. It is relatively unstable in solution and requires careful handling. Moreover, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for the research on 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer and inflammation. Moreover, the mechanism of action of this compound needs to be further elucidated to design more effective experiments to investigate its effects. Another direction is to design and synthesize analogs of this compound to improve its potency and selectivity. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages for lab experiments, including its easy synthesis and potent activities at low concentrations. However, this compound has some limitations, including its instability in solution and the need for further elucidation of its mechanism of action. Several future directions for the research on this compound include investigating its potential therapeutic applications, designing and synthesizing analogs, and developing new methods for its synthesis and purification.
科学的研究の応用
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, this compound has been found to inhibit the production of inflammatory cytokines and reduce the inflammation response in several animal models.
特性
IUPAC Name |
(E)-3-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(23-16-18-5-4-14-22-15-18)13-10-17-8-11-20(12-9-17)19-6-2-1-3-7-19/h1-15H,16H2,(H,23,24)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMJVQIBDHOTTQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(diethylamino)-3-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3941926.png)
![4,5-dimethoxy-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3941943.png)
![2-[5-(butoxymethyl)-2-oxotetrahydro-3-furanyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B3941949.png)

![8-[(4Z)-hept-4-en-1-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3941957.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941967.png)

![1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B3941983.png)

![1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3941998.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
